N-(1,3-dihydroxy-1-phenylpropan-2-yl)-3-(3-fluorophenyl)propanamide
Overview
Description
N-(1,3-dihydroxy-1-phenylpropan-2-yl)-3-(3-fluorophenyl)propanamide is an organic compound characterized by the presence of a fluorophenyl group, a hydroxy group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydroxy-1-phenylpropan-2-yl)-3-(3-fluorophenyl)propanamide typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the fluorophenyl intermediate:
Addition of the hydroxy group: The hydroxy group can be introduced via nucleophilic substitution or oxidation reactions.
Formation of the amide bond: This step involves the reaction of the intermediate with an amine to form the amide bond under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dihydroxy-1-phenylpropan-2-yl)-3-(3-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The amide bond can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, KMnO4, and CrO3.
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction of the amide bond can yield primary or secondary amines.
Scientific Research Applications
N-(1,3-dihydroxy-1-phenylpropan-2-yl)-3-(3-fluorophenyl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying protein-ligand interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-dihydroxy-1-phenylpropan-2-yl)-3-(3-fluorophenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-N-[2-hydroxy-1-(hydroxymethyl)-2-phenylethyl]propanamide
- 3-(3-bromophenyl)-N-[2-hydroxy-1-(hydroxymethyl)-2-phenylethyl]propanamide
- 3-(3-methylphenyl)-N-[2-hydroxy-1-(hydroxymethyl)-2-phenylethyl]propanamide
Uniqueness
The presence of the fluorine atom in N-(1,3-dihydroxy-1-phenylpropan-2-yl)-3-(3-fluorophenyl)propanamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(1,3-dihydroxy-1-phenylpropan-2-yl)-3-(3-fluorophenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3/c19-15-8-4-5-13(11-15)9-10-17(22)20-16(12-21)18(23)14-6-2-1-3-7-14/h1-8,11,16,18,21,23H,9-10,12H2,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSJTULYHFZVBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(CO)NC(=O)CCC2=CC(=CC=C2)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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